EPZ015666

Description

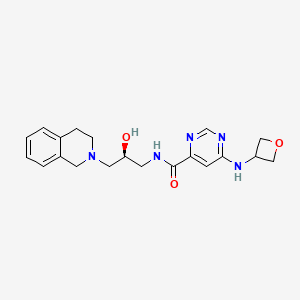

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXZLIFRWWKZRY-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of EPZ015666: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ015666 is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] This enzyme plays a critical role in various cellular processes, and its overexpression is implicated in the pathogenesis of numerous cancers, particularly hematologic malignancies like mantle cell lymphoma (MCL).[2][4] this compound exerts its anti-tumor effects by competitively inhibiting the peptide substrate binding to PRMT5, leading to a cascade of downstream events including the reduction of symmetric dimethylarginine (sDMA) levels on target proteins, cell cycle arrest, and induction of apoptosis.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of PRMT5 enzymatic activity. It demonstrates a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive mechanism of action.[5] This indicates that this compound binds to the substrate-binding pocket of PRMT5, thereby preventing the methylation of its target proteins.[6] The compound exhibits remarkable selectivity for PRMT5 over a broad panel of other protein methyltransferases, highlighting its specificity.[2][7]

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference |

| Ki (PRMT5) | 5 nM | [3] |

| IC50 (PRMT5, biochemical assay) | 22 nM | [2] |

| Selectivity | >20,000-fold over other PMTs | [3] |

Cellular Mechanism of Action

The inhibition of PRMT5 by this compound in cancer cells leads to a significant reduction in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key substrate of PRMT5 is the SmD3 protein, a component of the spliceosome.[2] Inhibition of SmD3 methylation is a hallmark of this compound activity and serves as a critical pharmacodynamic biomarker.[2] The downstream consequences of reduced protein methylation are profound, leading to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[8]

Table 2: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | IC50 (Proliferation Assay) | Reference |

| Z-138 | 96 - 904 nM | [3] |

| Granta-519 | 96 - 904 nM | [3] |

| Maver-1 | 96 - 904 nM | [3] |

| Mino | 96 - 904 nM | [3] |

| Jeko-1 | 96 - 904 nM | [3] |

In Vivo Anti-Tumor Efficacy

The potent in vitro activity of this compound translates to robust anti-tumor efficacy in preclinical xenograft models of MCL.[2][3] Oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[2] These studies have been crucial in validating PRMT5 as a therapeutic target in MCL and establishing the therapeutic potential of this compound.

Table 3: In Vivo Efficacy of this compound in MCL Xenograft Models

| Animal Model | Dosing | Outcome | Reference | |---|---|---| | MCL (Z-138) Xenograft | 200 mg/kg, p.o., BID | Robust anti-tumor activity |[3] | | MCL (Maver-1) Xenograft | 200 mg/kg, p.o., BID | Robust anti-tumor activity |[3] | | HTLV-1-infected HIS mice | 50 mg/kg, p.o., BID | Significantly enhanced survival |[8] | | Triple Negative Breast Cancer Xenograft | Not Specified | 39% tumor growth inhibition |[9] |

Signaling Pathways Modulated by this compound

PRMT5 is a central regulator of multiple signaling pathways that are critical for cancer cell proliferation and survival.[4][10] By inhibiting PRMT5, this compound indirectly modulates these pathways, contributing to its anti-cancer effects. The primary pathways affected include the PI3K/AKT/mTOR and the ERK signaling cascades.[11] PRMT5 can influence these pathways through various mechanisms, including the regulation of gene expression and the direct methylation of pathway components.[10]

Experimental Protocols

PRMT5 Biochemical Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), NaCl, EDTA, DTT, and a methyl donor, typically S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

-

Enzyme and Substrate: Add purified recombinant human PRMT5/MEP50 complex and a suitable substrate (e.g., a peptide derived from SmD3 or histone H4).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

-

Measurement: Spot the reaction mixture onto filter paper, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.[8]

-

Cell Seeding: Seed MCL cells (e.g., Z-138) in 12-well plates at a density of 1 × 10^5 cells/mL.[8]

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified duration (e.g., 4, 8, and 12 days).[8] Fresh inhibitor is added every 4 days.[8]

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in phosphate-buffered saline (PBS). Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan blue solution.

-

Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.

Mantle Cell Lymphoma Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.[12]

-

Animal Model: Use immunodeficient mice, such as NOD-scid gamma (NSG) mice, aged 6-8 weeks.[12]

-

Tumor Cell Implantation: Subcutaneously inject MCL cells (e.g., Z-138 or patient-derived cells) into the flank of each mouse.[12]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers on specified days.[12]

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 200 mg/kg, twice daily).[3] The control group receives a vehicle.

-

Endpoint: Continue treatment and tumor monitoring until a predefined endpoint is reached, such as the tumor volume in the control group reaching a specific size or signs of morbidity in the animals.[12]

-

Data Analysis: Calculate the tumor volume for each mouse at each time point (Volume = length × width² × 0.5).[12] Compare the tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PRMT5 with a clear mechanism of action. Its ability to disrupt PRMT5-mediated protein methylation leads to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in MCL. The robust preclinical data, supported by detailed in vitro and in vivo studies, provide a strong rationale for its continued investigation as a potential therapeutic agent for PRMT5-driven malignancies. This guide offers a foundational understanding of the core principles underlying the action of this compound, intended to support further research and development in this promising area of oncology.

References

- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT5 Inhibitor this compound Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]

- 7. EPZ 015666 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 8. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 9. meridian.allenpress.com [meridian.allenpress.com]

- 10. PRMT5 function and targeting in cancer [cell-stress.com]

- 11. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploiting PRMT5 as a target for combination therapy in mantle cell lymphoma characterized by frequent ATM and TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of EPZ015666: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ015666 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive technical overview of this compound, focusing on its cellular target, mechanism of action, and its effects on various cancer cell lines. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology and drug discovery.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] this compound has emerged as a valuable chemical probe for studying PRMT5 biology and as a potential therapeutic agent.

The Cellular Target: PRMT5

The primary cellular target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) .[2] this compound is a potent peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor, demonstrating high specificity for PRMT5 over other protein arginine methyltransferases.[2]

Quantitative Data: In Vitro Potency of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency data.

| Parameter | Value | Assay Condition | Reference |

| Biochemical IC50 | 22 nM | Cell-free enzymatic assay | [2] |

| Ki | 5 nM | Cell-free assay |

Table 1: Biochemical Potency of this compound against PRMT5.

| Cell Line | Cancer Type | IC50 | Assay | Reference |

| Z-138 | Mantle Cell Lymphoma | 96 nM | Cell Viability (Guava ViaCount) | [2] |

| Maver-1 | Mantle Cell Lymphoma | 450 nM | Cell Viability (Guava ViaCount) | |

| KARPAS-422 | Lymphoma | 0.96 µM | Cell Viability (CellTiter-Glo) | |

| HCC38 | Breast Cancer | 5 µM | Cell Viability (MTT) | |

| A549 | Non-Small Cell Lung Cancer | 7.8 µM | Cell Viability (MTT) | [3] |

| SLB-1 | T-cell Leukemia | Not specified | Cell Viability (Trypan Blue) | [4] |

| ATL-ED | T-cell Leukemia | Not specified | Cell Viability (Trypan Blue) | [4] |

| Medulloblastoma Cell Lines | Medulloblastoma | Not specified | Cell Viability (MTT) | [5] |

Table 2: Cellular Proliferative IC50 Values of this compound in Various Cancer Cell Lines.

Signaling Pathways Modulated by this compound

Inhibition of PRMT5 by this compound impacts several critical cellular signaling pathways, primarily through the alteration of gene expression and protein function.

Experimental Protocols

PRMT5 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PRMT5 assay kits and general procedures.

Materials:

-

Purified PRMT5 enzyme

-

Histone H4 peptide substrate (pre-coated on a 96-well plate)

-

S-adenosylmethionine (SAM)

-

This compound

-

Antibody against methylated arginine 3 of Histone H4 (anti-H4R3me2s)

-

HRP-labeled secondary antibody

-

Chemiluminescent substrate

-

Assay buffer

-

Stop solution

-

Microplate reader with chemiluminescence detection

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

To the wells of the H4 peptide-coated plate, add the diluted this compound or vehicle control.

-

Add the PRMT5 enzyme and SAM to each well to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the stop solution.

-

Wash the plate multiple times with a wash buffer.

-

Add the anti-H4R3me2s primary antibody and incubate at room temperature.

-

Wash the plate and add the HRP-labeled secondary antibody.

-

Incubate at room temperature.

-

Wash the plate and add the chemiluminescent substrate.

-

Immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[6]

Cell Viability (MTT) Assay

This protocol outlines the steps to determine the effect of this compound on cancer cell proliferation.[3][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm or 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[3][7]

Western Blot for Symmetric Dimethyl Arginine (sDMA)

This protocol is for detecting the inhibition of PRMT5 activity in cells treated with this compound by measuring the levels of symmetric dimethyl arginine.[8][9]

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-sDMA (e.g., Cell Signaling Technology #13222)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Experimental and Logical Workflows

Workflow for Determining this compound IC50 in a Cancer Cell Line

Conclusion

This compound is a specific and potent inhibitor of PRMT5, a key enzyme in cancer pathogenesis. Its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines underscores its potential as a therapeutic agent. The provided data and protocols serve as a valuable resource for researchers investigating the role of PRMT5 in cancer and developing novel anti-cancer therapies.

References

- 1. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. PRMT5 enzymatic activity [bio-protocol.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. epicypher.com [epicypher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to EPZ015666: A PRMT5 Inhibitor

This technical guide provides a comprehensive overview of this compound (also known as GSK3235025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details its mechanism of action, quantitative biochemical and cellular activity, in vivo efficacy, and the experimental protocols utilized for its characterization.

Introduction: PRMT5 in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene expression, mRNA splicing, signal transduction, and DNA damage repair.[2][3][4][5][6] PRMT5 is frequently overexpressed in a variety of human cancers, including mantle cell lymphoma (MCL), lung cancer, breast cancer, and colorectal cancer, where its elevated activity contributes to tumorigenesis and cancer cell survival.[1][7][8] Consequently, PRMT5 has emerged as a promising therapeutic target for cancer treatment.[4][7]

This compound: A Selective PRMT5 Inhibitor

This compound is a potent, orally bioavailable small molecule inhibitor of PRMT5.[9][10][11] It was developed through structure and property-guided design to be a highly selective tool compound for probing PRMT5 biology.[12] this compound is a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor, exhibiting greater than 10,000-fold specificity for PRMT5 over other protein arginine methyltransferases.[7]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the substrate-binding pocket of PRMT5.[13] This competitive inhibition prevents the binding of substrate peptides.[14] Structural studies have revealed a unique cation-π binding mode involving the tetrahydroisoquinoline moiety of this compound within the PRMT5 active site.[1][12] By inhibiting the enzymatic activity of PRMT5, this compound leads to a reduction in the symmetric dimethylation of its substrates, such as SmD3, a component of the spliceosome.[1][10] This disruption of normal cellular processes, particularly in cancer cells that are dependent on PRMT5 activity, leads to cell cycle arrest and apoptosis.[10][14]

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |

| Biochemical Assay | IC50 | 22 nM | Cell-free enzymatic assay | [10][11][15][16] |

| Biochemical Assay | Ki | 5 nM | Cell-free enzymatic assay | [9] |

| Cellular Methylation Assay | IC50 | ~36 nM | Z-138 (MCL) | |

| Cell Proliferation Assay | IC50 | 96 - 904 nM | Z-138, Granta-519, Maver-1, Mino, Jeko-1 (MCL) | [9] |

| Cell Proliferation Assay | IC50 | 351 nM | Z-138 (MCL) |

Table 2: In Vivo Efficacy of this compound in Mantle Cell Lymphoma (MCL) Xenograft Models

| Animal Model | Cell Line | Dosing | Duration | Tumor Growth Inhibition (TGI) | Reference |

| SCID Mice | Z-138 | 200 mg/kg BID, oral | 21 days | >93% | [15] |

| SCID Mice | Maver-1 | 200 mg/kg BID, oral | 21 days | >70% | [15] |

| SCID Mice | Granta-519 | 200 mg/kg BID, oral | 18 days | 45% | [15] |

Mandatory Visualization

Caption: PRMT5 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

PRMT5 Biochemical Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting PRMT5 enzymatic activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is used as the enzyme source. A synthetic peptide derived from a known PRMT5 substrate (e.g., histone H4) is used as the methyl acceptor substrate. S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) serves as the methyl donor.

-

Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate. The reaction buffer contains PRMT5/MEP50, the peptide substrate, and varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by the addition of [³H]-SAM. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid). The methylated peptide is captured on a filter plate, and unincorporated [³H]-SAM is washed away.

-

Data Analysis: The amount of incorporated [³H] is quantified using a scintillation counter. The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCL cell lines like Z-138) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: The plates are incubated for an extended period (e.g., 5 to 12 days) to allow for the anti-proliferative effects to manifest.[15][17] Fresh media with the compound may be added every few days.[18]

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read using a plate reader. The percentage of proliferation inhibition is calculated relative to the DMSO control. IC50 values are determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse model.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., Z-138) are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily (BID), at various dose levels (e.g., 25, 50, 100, 200 mg/kg).[15][16]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.[15] Tumor growth inhibition (TGI) is calculated. Pharmacodynamic markers, such as the level of symmetric dimethylarginine in tumor tissue, can also be assessed by Western blot or immunohistochemistry.

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of PRMT5 in Immuno-Oncology [mdpi.com]

- 7. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel small-molecule antagonizes PRMT5-mediated KLF4 methylation for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.eu [file.medchemexpress.eu]

- 17. selleckchem.com [selleckchem.com]

- 18. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

The Biological Effects of EPZ015666 in Cancer Cells: A Technical Guide

Executive Summary

EPZ015666 (also known as GSK3235025) is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Its overexpression is implicated in the tumorigenesis of various cancers, making it a compelling therapeutic target. This document provides an in-depth overview of the biological effects of this compound in cancer cells, summarizing its mechanism of action, anti-tumor activities, and impact on key signaling pathways. Quantitative data from preclinical studies are presented in structured tables, and detailed protocols for key experimental assays are provided.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of PRMT5.[1] It binds to the substrate-binding pocket of the PRMT5 enzyme, preventing it from methylating its target proteins.[1] This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on cellular proteins, including key components of the spliceosome (like SmD3) and histones (H3R8, H4R3).[2][3][4] The inhibition of PRMT5's enzymatic activity by this compound disrupts the downstream cellular processes that are dependent on PRMT5-mediated methylation, ultimately leading to anti-cancer effects.

In Vitro Anti-Cancer Activity

This compound demonstrates robust anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. Its efficacy is most pronounced in hematological malignancies and specific solid tumors.

Inhibition of Cancer Cell Proliferation and Viability

Treatment with this compound leads to a dose- and time-dependent decrease in the viability and proliferation of various cancer cells. This effect has been documented in models of mantle cell lymphoma (MCL), triple-negative breast cancer (TNBC), acute myeloid leukemia (AML), cervical cancer, and HTLV-1-transformed T-cells.[1][5][6]

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC₅₀ Values)

| Cancer Type | Cell Line | Assay Type | IC₅₀ Value (nM) | Citation(s) |

|---|---|---|---|---|

| Mantle Cell Lymphoma | Z-138 | Proliferation | 96 - 904 (range across 5 lines) | [3] |

| Mantle Cell Lymphoma | Granta-519 | Proliferation | 96 - 904 (range across 5 lines) | [3] |

| Mantle Cell Lymphoma | Maver-1 | Proliferation | 96 - 904 (range across 5 lines) | [3] |

| Mantle Cell Lymphoma | Mino | Proliferation | 96 - 904 (range across 5 lines) | [3] |

| Mantle Cell Lymphoma | Jeko-1 | Proliferation | 96 - 904 (range across 5 lines) | [3] |

| Breast Cancer (TNBC) | HCC1954 | Cell Viability | 800 | |

| Breast Cancer (TNBC) | MDA-MB-453 | Cell Viability | 1000 | |

| AML | MV4-11 | Cell Viability | 1100 | [7] |

| HTLV-1 Transformed T-Cell | SLB-1 | Cell Viability | Nanomolar range | [5] |

| HTLV-1 Transformed T-Cell | ATL-ED | Cell Viability | Nanomolar range |[5] |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound exerts its anti-tumor effects is the induction of programmed cell death, or apoptosis. In HTLV-1-transformed T-cell lines and pancreatic cancer models, treatment with this compound leads to a significant, dose-dependent increase in apoptotic cells.[5][6] This is often accompanied by cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Inhibition of Cell Invasion

This compound has been shown to suppress the metastatic potential of cancer cells. In cervical cancer models, the inhibitor decreased the invasive capacity of cells, an effect linked to the regulation of the epithelial-mesenchymal transition (EMT), a key process in metastasis.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been validated in multiple animal xenograft models, demonstrating its potential for clinical translation.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Citation(s) |

|---|---|---|---|---|

| Mantle Cell Lymphoma | Z-138 | 200 mg/kg, BID, p.o. | >93% Tumor Growth Inhibition (TGI) after 21 days | [7] |

| Mantle Cell Lymphoma | Maver-1 | 200 mg/kg, BID, p.o. | >70% Tumor Growth Inhibition (TGI) after 21 days | [7] |

| Multiple Myeloma | KMS11 | 150 mg/kg, BID, p.o. | Significant inhibition of tumor growth; prolonged survival | [8] |

| HTLV-1 Transformed T-Cell | SLB-1 / ATL-ED | 25-50 mg/kg, BID, p.o. | Reduced tumor burden and improved survival | [6] |

| Cervical Cancer | HeLa-Luc-D3H2LN | 200 mg/kg, BID, p.o. | Significant reduction in tumor growth | |

Effects on Key Signaling Pathways

This compound-mediated PRMT5 inhibition impacts several critical cancer-related signaling pathways.

Activation of the p53 Pathway via MDM4 Splicing

One of the most significant mechanisms of action for PRMT5 inhibitors is the activation of the p53 tumor suppressor pathway. PRMT5 is essential for the proper splicing of MDM4 pre-mRNA. Inhibition by this compound disrupts this process, promoting the skipping of exon 6.[9][10] This leads to the production of a short, unstable MDM4 isoform (MDM4-S) instead of the full-length protein (MDM4-FL).[9] Since MDM4-FL is a key negative regulator of p53, its depletion releases p53 from inhibition, leading to p53 activation, transcription of its target genes (e.g., p21), and subsequent cell cycle arrest or apoptosis.[9][11] This effect is predominantly seen in p53 wild-type cancer cells.[10]

Disruption of the PRMT5/c-Myc Positive Feedback Loop

In pancreatic cancer, PRMT5 and the oncogene c-Myc form a positive feedback loop that drives proliferation. PRMT5 directly binds to the c-Myc promoter to activate its transcription. In turn, c-Myc enhances PRMT5 protein stability by inhibiting its proteasome-mediated degradation. This compound disrupts this loop by inhibiting PRMT5, which leads to reduced c-Myc transcription, subsequently decreasing PRMT5 stability and amplifying the anti-tumor effect.

Overcoming mTOR Inhibitor Resistance

In glioblastoma (GBM), resistance to mTOR inhibitors can occur through the activation of a salvage pathway involving IRES-mediated protein synthesis, which is dependent on PRMT5 activity. This compound can block this resistance mechanism, showing synergistic anti-GBM effects when combined with mTOR inhibitors.

Experimental Protocols

Detailed methodologies for key assays used to characterize the biological effects of this compound are provided below.

General Experimental Workflow

A typical workflow for evaluating a targeted inhibitor like this compound involves a multi-stage process from initial screening to in vivo validation.

Western Blot for Symmetric Dimethylarginine (SDMA)

This protocol is used to confirm the on-target activity of this compound by measuring the reduction in global SDMA levels.

-

Cell Lysis: Treat cancer cells with desired concentrations of this compound or DMSO (vehicle control) for 48-72 hours. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the symmetric di-methyl arginine motif (e.g., anti-SDMA antibody). Also, probe a separate blot or strip and re-probe for a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72-96 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

-

Cell Treatment: Culture and treat cells with this compound at various concentrations for a specified time (e.g., 48-72 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Gating: Differentiate cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix barrier.

-

Chamber Preparation: Coat the top of a Transwell insert (typically 8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Starve cells in serum-free medium for several hours. Resuspend 5 x 10⁴ cells in serum-free medium and add them to the upper chamber of the coated Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

-

Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol and stain them with crystal violet.

-

Quantification: Elute the stain and measure absorbance or count the number of stained cells in several microscopic fields to quantify invasion.

Conclusion

This compound is a specific and potent inhibitor of PRMT5 with significant anti-cancer activity demonstrated in a broad range of preclinical models. Its ability to inhibit proliferation, induce apoptosis, and suppress invasion is rooted in its primary mechanism of blocking PRMT5's methyltransferase activity. The subsequent disruption of critical cellular processes, particularly RNA splicing, leads to the activation of potent tumor suppressor pathways like p53. These findings provide a strong rationale for the continued clinical investigation of PRMT5 inhibitors as a targeted therapy for various malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing [pubmed.ncbi.nlm.nih.gov]

The Role of PRMT5 in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical player in the landscape of oncology. As a Type II protein arginine methyltransferase, it catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is pivotal in a myriad of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] Notably, PRMT5 is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with poor patient prognosis, making it an attractive therapeutic target.[2][3] This in-depth technical guide provides a comprehensive overview of the core functions of PRMT5 in tumorigenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Data Presentation

PRMT5 Overexpression in Human Cancers

PRMT5 is significantly upregulated in a multitude of cancer types compared to their normal tissue counterparts.[3] Analysis of The Cancer Genome Atlas (TCGA) data reveals a consistent pattern of PRMT5 overexpression across numerous malignancies.[3][4]

| Cancer Type | Quantitative Data (Fold Change or % Overexpression) | Reference |

| Bladder Urothelial Carcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |

| Breast Cancer | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |

| Colon Adenocarcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |

| Lung Adenocarcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |

| Stomach Adenocarcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |

| Uterine Corpus Endometrial Carcinoma | Significantly higher expression in tumor vs. normal tissues (p < 0.001) | [3] |

Efficacy of PRMT5 Inhibitors in Cancer Cell Lines

A growing number of small molecule inhibitors targeting PRMT5 have been developed and have demonstrated potent anti-proliferative effects in various cancer cell lines.

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 8 | [5] |

| JNJ-64619178 | A549 (Non-small cell lung cancer) | 10-100 | [5] |

| PRT543 | HCT116 (Colorectal Carcinoma) | <10 | [5] |

| PF-06939999 | HCT116 (Colorectal Carcinoma) | 1-10 | [5] |

Clinical Trials of PRMT5 Inhibitors

Several PRMT5 inhibitors have advanced into clinical trials, showing preliminary evidence of anti-tumor activity in various cancer types.

| Trial Identifier | Inhibitor | Cancer Type | Key Outcomes | Reference |

| NCT02783300 (METEOR-1) | GSK3326595 | Advanced Solid Tumors and Non-Hodgkin Lymphoma (NHL) | Confirmed partial responses (PRs) in adenoid cystic carcinoma (ACC) and ER+ breast cancer. Overall response rate (ORR) of 10% in NHL, including complete responses (CRs) in follicular lymphoma and diffuse large B-cell lymphoma (DLBCL). | [2][5] |

| NCT03573310 | JNJ-64619178 | Advanced Solid Tumors, NHL, and lower-risk Myelodysplastic Syndromes (MDS) | ORR of 5.6% in evaluable patients with solid tumors. In patients with ACC, the ORR was 11.5% with a median progression-free survival (PFS) of 19.1 months. | [5][6][7][8] |

| NCT03614728 | GSK3326595 | Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) | Limited clinical activity as a monotherapy in heavily pretreated patients. 17% of patients had a clinical benefit, with one patient achieving complete marrow remission. | [9] |

Core Signaling Pathways in Tumorigenesis

PRMT5 exerts its oncogenic functions by modulating a complex network of signaling pathways.

Cell Cycle Regulation and Proliferation

PRMT5 plays a crucial role in promoting cell cycle progression. It achieves this by methylating key cell cycle regulators, such as E2F1, which in turn affects the transcription of genes required for cell cycle advancement.[1] Additionally, PRMT5 can repress the expression of tumor suppressor genes, further contributing to uncontrolled cell proliferation.[2]

DNA Damage Response (DDR)

PRMT5 is intricately involved in the DNA Damage Response (DDR) pathway. It methylates several key DDR proteins, including 53BP1 and RAD9, influencing their recruitment to sites of DNA damage and subsequent repair activities.[1] This function of PRMT5 can contribute to the survival of cancer cells by enhancing their ability to repair DNA damage induced by chemotherapy or radiation.[1]

Growth Factor Signaling

PRMT5 can modulate the activity of several growth factor signaling pathways that are crucial for cancer cell proliferation and survival.[1][10] For instance, PRMT5 can methylate the Epidermal Growth Factor Receptor (EGFR), thereby affecting downstream signaling through the ERK and AKT pathways.[1][10] It can also regulate the expression of other receptors like Fibroblast Growth Factor Receptor 3 (FGFR3).[3][10]

Regulation of Splicing

A critical function of PRMT5 in tumorigenesis is its role in regulating alternative RNA splicing. PRMT5 methylates core components of the spliceosome, such as Sm proteins, which is essential for proper spliceosome assembly and function.[1] Dysregulation of PRMT5 activity leads to aberrant splicing of numerous genes, including those involved in cell cycle control and apoptosis, thereby contributing to the cancer phenotype.[1]

Immune Evasion

Recent studies have highlighted the role of PRMT5 in promoting immune evasion by tumor cells. PRMT5 can suppress the innate immune response by methylating DNA sensors, thereby inhibiting the production of type I interferons and chemokines that are necessary for recruiting immune cells.[1] Furthermore, PRMT5 can contribute to an immunosuppressive tumor microenvironment.[11]

References

- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pan-cancer analysis identifies protein arginine methyltransferases PRMT1 and PRMT5 and their related signatures as markers associated with prognosis, immune profile, and therapeutic response in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

EPZ015666: A Deep Dive into its Selectivity Profile Over Other Methyltransferases

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Designed for researchers, scientists, and drug development professionals, this document details the quantitative selectivity of this compound against a panel of methyltransferases, outlines the experimental protocols used for these assessments, and visualizes the key signaling pathways and experimental workflows involved.

Executive Summary

This compound is a highly potent and selective, orally bioavailable small molecule inhibitor of PRMT5 with a Ki of 5 nM and an IC50 of 22 nM in biochemical assays.[1][2] Extensive profiling has demonstrated its remarkable selectivity for PRMT5 over a broad range of other protein methyltransferases (PMTs), with reported selectivity of greater than 10,000 to 20,000-fold.[3][4] This high degree of selectivity makes this compound a valuable chemical probe for studying the biological functions of PRMT5 and a promising therapeutic candidate for cancers where PRMT5 is overexpressed or dysregulated.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated against a panel of protein and DNA methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and specific inhibition of PRMT5.

| Methyltransferase | Target Type | This compound IC50 (µM) |

| PRMT5 | Arginine Methyltransferase | 0.010 |

| PRMT1 | Arginine Methyltransferase | >10 |

| PRMT3 | Arginine Methyltransferase | >10 |

| PRMT4 (CARM1) | Arginine Methyltransferase | >10 |

| PRMT6 | Arginine Methyltransferase | >10 |

| PRMT8 | Arginine Methyltransferase | >10 |

| EZH2 | Lysine Methyltransferase | >10 |

| SETD2 | Lysine Methyltransferase | >10 |

| SETD7 | Lysine Methyltransferase | >10 |

| SETD8 | Lysine Methyltransferase | >10 |

| SUV39H2 | Lysine Methyltransferase | >10 |

| DNMT1 | DNA Methyltransferase | >10 |

| DNMT3A | DNA Methyltransferase | >10 |

Data sourced from Mavrommatis et al., 2021, PNAS. In cases where the IC50 was not reached at 10 µM, the value is indicated as >10 µM.

Experimental Protocols

The determination of the selectivity profile of this compound involved robust biochemical assays designed to measure the enzymatic activity of individual methyltransferases.

General Methyltransferase Activity Assay (Chemiluminescent)

A chemiluminescent assay format is a common method for screening and profiling methyltransferase inhibitors. BPS Bioscience, a provider of such services, utilizes a highly specific antibody that recognizes the methylated substrate.

Principle: This assay quantifies the activity of a methyltransferase by detecting the methylated product. The process involves three main steps:

-

Enzymatic Reaction: The methyltransferase enzyme is incubated with its specific substrate and the methyl donor, S-adenosylmethionine (SAM), in the presence of the test compound (this compound).

-

Antibody Binding: A primary antibody highly specific to the methylated substrate is added and binds to the product of the enzymatic reaction.

-

Signal Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is introduced, followed by the addition of an HRP substrate. The resulting chemiluminescence is measured by a luminometer, and the signal intensity is proportional to the enzyme activity.

Workflow Diagram:

Caption: Workflow for a typical chemiluminescent methyltransferase assay.

MTase-Glo™ Methyltransferase Assay

The MTase-Glo™ Methyltransferase Assay from Promega is a bioluminescence-based method that measures the formation of the universal methyltransferase reaction product, S-adenosyl homocysteine (SAH).[1][5][6][7][8]

Principle: This assay quantifies SAH in a two-step enzymatic process that ultimately leads to the generation of a luminescent signal.

-

SAH Conversion to ADP: In the first step, the MTase-Glo™ Reagent is added to the methyltransferase reaction. This reagent contains enzymes that convert SAH to ADP.

-

ADP Conversion to ATP and Light Production: In the second step, the MTase-Glo™ Detection Solution is added. This solution contains enzymes that convert ADP to ATP. The newly synthesized ATP is then used by a luciferase to produce light, which is detected by a luminometer. The amount of light generated is directly proportional to the concentration of SAH produced, and therefore to the methyltransferase activity.

Workflow Diagram:

Caption: Principle of the MTase-Glo™ methyltransferase assay.

Signaling Pathways Modulated by this compound

PRMT5 plays a crucial role in various cellular processes by methylating a diverse range of substrates, including proteins involved in signal transduction, transcription, and RNA splicing. Inhibition of PRMT5 by this compound can therefore have profound effects on multiple signaling pathways.

Regulation of the Spliceosome

PRMT5 is a key regulator of spliceosome assembly and function. It methylates Sm proteins (SmB/B', SmD1, and SmD3), which is a critical step for the maturation of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[9][10]

Caption: this compound inhibits PRMT5-mediated methylation of Sm proteins, disrupting spliceosome assembly.

Impact on PI3K/AKT and ERK Signaling Pathways

Recent studies have revealed a complex interplay between PRMT5 and major cell signaling pathways like PI3K/AKT and ERK. PRMT5 can influence these pathways at multiple levels, and its inhibition can lead to decreased cell proliferation and survival.

Caption: this compound-mediated inhibition of PRMT5 can disrupt the PI3K/AKT and ERK signaling cascades.

Conclusion

This compound stands out as a highly selective and potent inhibitor of PRMT5. Its well-defined selectivity profile, supported by robust biochemical data, establishes it as an invaluable tool for dissecting the complex biology of arginine methylation. The profound impact of PRMT5 inhibition on critical cellular processes, including RNA splicing and major signaling pathways, underscores the therapeutic potential of this compound in various disease contexts, particularly in oncology. Further research leveraging this selective inhibitor will continue to unravel the multifaceted roles of PRMT5 and pave the way for novel therapeutic strategies.

References

- 1. MTase-Glo Methyltransferase Assay Protocol [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of constitutive and alternative splicing by PRMT5 reveals a role for Mdm4 pre-mRNA in sensing defects in the spliceosomal machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. promega.com [promega.com]

- 6. MTase-Glo™ Methyltransferase Assay [promega.jp]

- 7. promega.com [promega.com]

- 8. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Pharmacokinetics of EPZ015666: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the reported pharmacokinetic parameters of this compound in various preclinical species. These data are essential for interspecies scaling and predicting human pharmacokinetics.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Dosage (p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference |

| 10 mg/kg | Not Reported | Not Reported | Not Reported | 69 | ~30 | [1][2] |

| 100 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | ~30 | [2] |

Table 2: In Vitro Metabolic Clearance of this compound

| Species | Clearance in Liver Microsomes | Key Metabolites | Primary Metabolizing Enzymes (in Dogs) | Reference |

| Human | Low | M1, M2, M3 | Not Reported | [3][4][5] |

| Mouse | Low | M1, M2, M3 | Not Reported | [3][4][5] |

| Rat | Low | M1, M2, M3 | Not Reported | [3][4][5] |

| Dog | High | M1, M2, M3 | CYP2D | [3][4][5] |

M1 and M2 result from oxidative oxetane ring scission, while M3 results from the loss of the oxetane ring via an N-dealkylation reaction.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the typical protocols used to assess the pharmacokinetics of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical study to determine the pharmacokinetic profile of this compound in mice following oral administration.[6][7][8]

Animals: Male CD-1 mice are often used.[2] Animals are housed under standard laboratory conditions with free access to food and water.[6]

Drug Formulation and Administration: this compound is typically formulated in a vehicle suitable for oral administration, such as 0.5% methylcellulose.[1] The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg or 100 mg/kg).[1][2] For intravenous administration to determine bioavailability, the compound would be dissolved in a suitable vehicle and administered via a tail vein.[6]

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[6] Samples are typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).[8] Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.[6][7]

In Vitro Metabolism in Liver Microsomes

This protocol is used to assess the metabolic stability of this compound in liver microsomes from different species.[3][4][5]

Materials:

-

Liver microsomes (human, mouse, rat, dog)

-

This compound

-

NADPH regenerating system (or individual components: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer

-

Acetonitrile (for quenching the reaction)

-

Internal standard

Procedure:

-

A reaction mixture containing liver microsomes and phosphate buffer is prepared.

-

This compound is added to the reaction mixture and pre-incubated at 37°C.

-

The reaction is initiated by adding the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound.

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro clearance.

Bioanalytical Method using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like this compound in biological matrices.[9][10][11][12][13]

Sample Preparation: Plasma samples are typically prepared by protein precipitation.[13] This involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins. After centrifugation, the clear supernatant containing the drug is transferred for analysis.

Chromatography: The prepared sample is injected into a liquid chromatograph. The compound is separated from other components in the sample on a C18 analytical column using a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.

Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. The concentration of this compound in the study samples is then determined from this calibration curve.

Visualizations

The following diagrams illustrate the PRMT5 signaling pathway targeted by this compound and a typical workflow for an in vivo pharmacokinetic study.

Caption: PRMT5 Signaling Pathway and Inhibition by this compound.

References

- 1. Frontiers | The PRMT5 inhibitor this compound is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species differences in metabolism of this compound, an oxetane-containing protein arginine methyltransferase-5 (PRMT5) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. admescope.com [admescope.com]

- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 8. bioivt.com [bioivt.com]

- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 10. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

The Selective PRMT5 Inhibitor EPZ015666: A Technical Guide to its Mechanism and Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of EPZ015666, a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). We delve into its mechanism of action, its specific effects on histone methylation, and its downstream consequences on cancer cell proliferation and survival. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the inhibitor's activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] PRMT5 is frequently overexpressed in a variety of human cancers, including hematologic and solid tumors, where its increased activity is often associated with poor patient prognosis.[1] Key histone targets of PRMT5 include histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8), modifications that are generally linked to transcriptional repression.[2][3]

This compound (also known as GSK3235025) is a first-in-class, orally bioavailable, and highly selective inhibitor of PRMT5.[2][4] It acts as a peptide-competitive and S-adenosyl methionine (SAM)-cooperative inhibitor, demonstrating over 10,000-fold selectivity for PRMT5 over other protein arginine methyltransferases.[4] By inhibiting PRMT5, this compound blocks the symmetric dimethylation of its substrates, leading to anti-proliferative effects and the induction of apoptosis in various cancer cell models.[1]

Mechanism of Action and Effect on Histone Methylation

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT5. This leads to a dose-dependent reduction in the levels of symmetric dimethylarginine (SDMA) on a global scale within the cell. Specifically, treatment with this compound has been shown to decrease the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[5] These histone marks are often associated with the epigenetic silencing of tumor suppressor genes. The inhibition of these repressive marks can lead to the reactivation of these genes, contributing to the anti-tumor effects of the compound.

The following diagram illustrates the core mechanism of this compound in inhibiting PRMT5-mediated histone methylation.

Caption: Mechanism of this compound action on PRMT5 and histone methylation.

Quantitative Data: In Vitro Potency of this compound

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of the assay. A summary of reported IC50 values is presented below.

| Cell Line | Cancer Type | Biochemical IC50 (nM) | Cellular Proliferation IC50 (nM) | Reference(s) |

| Z-138 | Mantle Cell Lymphoma (MCL) | 22 | 96 - 904 (range for various MCL lines) | [2][6] |

| Granta-519 | Mantle Cell Lymphoma (MCL) | N/A | 96 - 904 (range for various MCL lines) | [6] |

| Maver-1 | Mantle Cell Lymphoma (MCL) | N/A | 96 - 904 (range for various MCL lines) | [6] |

| Mino | Mantle Cell Lymphoma (MCL) | N/A | 96 - 904 (range for various MCL lines) | [6] |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | N/A | 96 - 904 (range for various MCL lines) | [6] |

| SLB-1 | HTLV-1 Transformed T-cell | N/A | Not specified, but in nanomolar range | [1] |

| MT-2 | HTLV-1 Transformed T-cell | N/A | Not specified, but in nanomolar range | [1] |

| ATL-ED | Adult T-cell Leukemia | N/A | Not specified, but in nanomolar range | [1] |

| Entamoeba invadens | Protozoan Parasite | N/A | 96,600 ± 6,000 (µM) | [7] |

Note: The IC50 for Entamoeba invadens is in micromolar (µM) concentrations, indicating significantly lower potency in this organism compared to human cancer cell lines.

Experimental Protocols

Western Blotting for Histone Methylation Marks

This protocol describes the methodology for assessing the effect of this compound on the levels of symmetric dimethylation of histone H3 (H3R8me2s) and H4 (H4R3me2s).

Materials:

-

Cell culture reagents

-

This compound (dissolved in DMSO)

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Symmetric Di-Methyl Arginine (H3R8me2s)

-

Anti-Symmetric Di-Methyl Arginine (H4R3me2s)

-

Anti-PRMT5

-

Anti-β-actin or other loading control

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for a specified duration (e.g., 48-96 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.[8] Scrape the cells and collect the lysate.[8]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[8] Determine the protein concentration of the supernatant using a BCA assay.[8]

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[9] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody overnight at 4°C.[10] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.[10] Visualize the protein bands using a chemiluminescence imaging system.[10]

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cell culture reagents

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

PRMT5 Signaling in Cancer

PRMT5 is implicated in several oncogenic signaling pathways. Its inhibition by this compound can disrupt these pathways, leading to anti-cancer effects. The following diagram provides a simplified overview of PRMT5's role in cancer-related signaling.

Caption: PRMT5's role in nuclear and cytoplasmic signaling pathways in cancer.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cancer cell line.

Caption: A typical experimental workflow for studying the effects of this compound.

Conclusion

This compound is a valuable tool for probing the biological functions of PRMT5 and holds therapeutic potential as an anti-cancer agent. Its high selectivity and potent inhibition of PRMT5's methyltransferase activity lead to a reduction in repressive histone marks, resulting in decreased proliferation and viability of cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the effects of this compound and the broader role of arginine methylation in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. bio-rad.com [bio-rad.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for EPZ015666 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EPZ015666, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cell culture experiments. This document includes detailed protocols for common assays, quantitative data on its effects in various cell lines, and a diagram of the PRMT5 signaling pathway.

Introduction

This compound (also known as GSK3235025) is an orally bioavailable small molecule inhibitor of PRMT5 with a reported IC50 of 22 nM and a Ki of 5 nM.[1][2] It acts as a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor, demonstrating high selectivity for PRMT5 over other protein methyltransferases.[2][3] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][5]

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of PRMT5. This leads to a reduction in the symmetric dimethylation of PRMT5 substrates, such as SmD3, a component of the spliceosome.[1] The inhibition of PRMT5 has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[1][5] Downstream signaling pathways affected by PRMT5 inhibition include the PI3K/AKT/mTOR and ERK pathways, through the downregulation of targets like FGFR3 and eIF4E.[6]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various cell lines as reported in the literature.

Table 1: IC50 Values for Cell Proliferation/Viability

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| Z-138 | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |

| Granta-519 | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |

| Maver-1 | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |

| Mino | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |

| Jeko-1 | Mantle Cell Lymphoma | 96 - 904 | Not Specified | [7] |

| SLB-1 | HTLV-1-transformed T-cell | ~250 | 12 days | [4] |

| MT-2 | HTLV-1-transformed T-cell | ~500 | 12 days | [4] |

| HeLa | Cervical Cancer | Not Specified | 96 hours | [8] |

| E. invadens | Amoeba (Trophozoite) | 96.6 ± 6 µM | 72 hours | [9] |

Table 2: Effective Concentrations for Other Cellular Effects

| Cell Line | Effect | Concentration | Treatment Duration | Reference |

| HeLa | Inhibition of PRMT5 enzymatic activity | Concentration-dependent | 96 hours | [8] |

| HeLa | Decreased invasive potential | Concentration-dependent | Not Specified | [8] |

| HTLV-1-transformed T-cells | Induction of apoptosis | Dose-dependent | 12 days | [4] |

| HTLV-1-transformed T-cells | Inhibition of symmetric arginine methylation | Concentration-dependent | 4 days | [4] |

| E. invadens | Decrease in symmetric dimethylarginine (sDMA) | 20 µM (IC20) | 72 hours | [9] |

| MDA-MB-468 | Inhibition of H3R8me2s and H4R3me2s | Concentration-dependent | 48 hours | [10] |

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is adapted from studies on HTLV-1-transformed T-cell lines.[4]

Materials:

-

This compound (dissolved in DMSO)

-

Complete cell culture medium